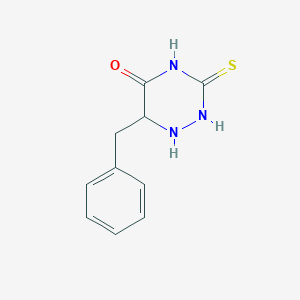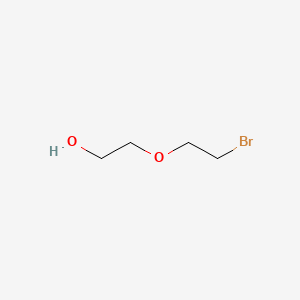
2-(2-Bromoethoxy)ethanol
Overview
Description
2-(2-Bromoethoxy)ethanol: is an organic compound with the chemical formula C4H9BrO2 . It is a colorless to light yellow liquid that is soluble in water and common organic solvents such as ether and alcohol . This compound is often used as a chemical intermediate in the synthesis of other organic compounds and has applications in various fields, including medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: A common method for preparing 2-(2-Bromoethoxy)ethanol involves the reaction of 2-chloroethanol with hydrobromic acid . The specific steps are as follows :
- Add 2-chloroethanol to a solvent containing hydrobromic acid, such as diethyl ether or dimethylformamide.
- Add excess hydrobromic acid to further promote the reaction.
- Conduct the reaction under appropriate conditions for several hours until completion.
- Purify the obtained product by distillation.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethoxy)ethanol undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Nucleophilic substitution: Various substituted ethers and alcohols.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Scientific Research Applications
2-(2-Bromoethoxy)ethanol has a wide range of applications in scientific research, including:
Chemistry:
- Used as a chemical intermediate in the synthesis of other organic compounds.
- Employed in the preparation of various polymers and surfactants.
Biology:
- Utilized in the modification of biomolecules for research purposes.
- Acts as a reagent in the synthesis of biologically active compounds.
Medicine:
- Serves as a starting material for the synthesis of certain drugs.
- Investigated for its potential therapeutic properties.
Industry:
- Used in the production of specialty chemicals and materials.
- Employed in the formulation of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)ethanol involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets and pathways, depending on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
2-(2-Chloroethoxy)ethanol: Similar structure but with a chlorine atom instead of bromine.
2-(2-Methoxyethoxy)ethanol: Contains a methoxy group instead of a bromo group.
2-(2-Aminoethoxy)ethanol: Contains an amino group instead of a bromo group.
Uniqueness: 2-(2-Bromoethoxy)ethanol is unique due to its bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide variety of derivatives, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2-bromoethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c5-1-3-7-4-2-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOJLOUPDKBCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73342-17-3 | |
| Record name | α-(2-Bromoethyl)-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73342-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
169.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57641-66-4 | |
| Record name | 2-(2-bromoethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


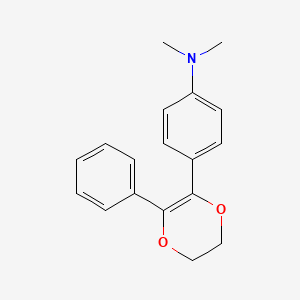

![6-Bromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3281324.png)
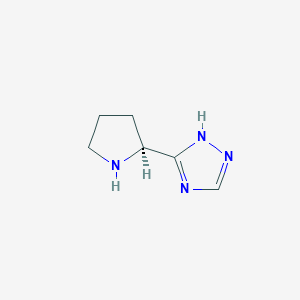
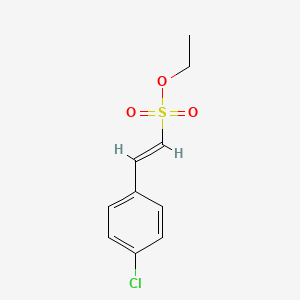

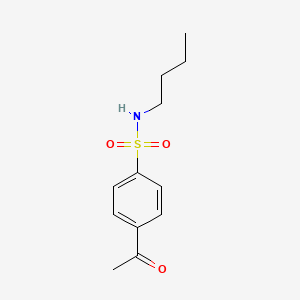
![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/structure/B3281375.png)

![2-[Methyl(phenyl)amino]benzoic acid](/img/structure/B3281389.png)


![2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3281412.png)
